molecular formula C18H13Cl2N3O4S B4111574 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B4111574
M. Wt: 438.3 g/mol
InChI Key: DTYQCYKULNZPMO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide, also known as DNTB, is a chemical compound that has been extensively studied in scientific research. This compound is synthesized using a specific method and has various applications in scientific research, including as a tool for studying biochemical and physiological effects.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide has various applications in scientific research, including as a tool for studying biochemical and physiological effects. This compound has been used to study the activity of enzymes, such as lactate dehydrogenase, and to investigate the effects of oxidative stress on cells. 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide has also been used to study the effects of various drugs on cellular metabolism and to investigate the mechanisms of action of certain drugs.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide acts as a thiol-reactive compound, which means it can react with thiol groups in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity and the disruption of cellular metabolism. 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide has been shown to react with various enzymes, including lactate dehydrogenase, and to inhibit their activity.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide has various biochemical and physiological effects, including the inhibition of enzyme activity and the disruption of cellular metabolism. This compound has been shown to induce oxidative stress in cells, which can lead to cell death. 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments, including its ability to react with thiol groups in proteins and enzymes and its ability to induce oxidative stress in cells. However, there are also limitations to using 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on cellular metabolism can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide. One area of research could be to investigate the effects of 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide on specific enzymes and proteins. Another area of research could be to explore the potential therapeutic applications of 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide, such as in the treatment of inflammatory diseases. Additionally, further research could be conducted to investigate the mechanisms of action of 2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide and to better understand its effects on cellular metabolism.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O4S/c1-10(27-16-6-5-12(19)8-14(16)20)17(24)22-18-21-15(9-28-18)11-3-2-4-13(7-11)23(25)26/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYQCYKULNZPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
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2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
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2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
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2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
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2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 6
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2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide

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